4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine is a complex organic compound that features a combination of difluoromethylthio, phenyl, pyrimidin-4-yloxy, and pyrrolidin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of difluoromethylthio and pyrimidin-4-yloxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutics targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- (2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-5-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S/c17-16(18)24-13-4-2-1-3-12(13)15(22)21-8-6-11(9-21)23-14-5-7-19-10-20-14/h1-5,7,10-11,16H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKLCXCHMROMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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